(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine
Description
The compound "(4-chlorobenzyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine" features a 5-methoxyindole core linked via an ethylamine chain to a 4-chlorobenzyl group. This structure combines the aromatic indole system, known for its role in bioactive molecules, with a halogenated benzyl substituent. The 5-methoxyindole moiety is structurally analogous to serotonin derivatives, suggesting possible interactions with neurotransmitter receptors .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWFERWNDTMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the 4-Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Final Product: The final step involves the coupling of the 4-chlorobenzyl-indole derivative with ethylamine under reductive amination conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) 4-Methoxybenzyl Analogs
The compound N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine () replaces the chloro group with a methoxy substituent. This substitution reduces electron-withdrawing effects, increasing electron density on the benzyl ring. However, the increased hydrophilicity of the methoxy group compared to chloro could reduce blood-brain barrier penetration .
(b) 4-Fluorobenzyl Analogs
Compounds like (4-fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine () substitute chlorine with fluorine. Fluorine’s smaller atomic radius and strong electronegativity may enhance metabolic stability by resisting oxidative degradation. This analog’s binding to indole-related receptors (e.g., 5-HT receptors) could differ due to fluorine’s unique electronic effects .
(c) Unsubstituted Benzyl and Other Halogenated Derivatives
describes (2,4-dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine, which introduces a dichlorinated benzylidene group. Additionally, dichloro substitution may increase steric hindrance, affecting binding to hydrophobic pockets in enzymes or receptors .
Modifications to the Indole Core
(a) 5-Substituted Indoles
5-Methoxytryptamine () shares the 5-methoxyindole structure but lacks the benzyl-ethylamine side chain. This compound primarily acts as a serotonin receptor agonist, highlighting the critical role of the ethylamine chain in receptor targeting. The addition of the 4-chlorobenzyl group in the target compound likely introduces selectivity for non-serotonergic targets, such as GPCRs or kinases .
(b) Trifluoromethoxy and Methyl Substituents
describes 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride , where the 5-methoxy group is replaced with a trifluoromethoxy group. The trifluoromethoxy group’s strong electron-withdrawing nature and lipophilicity could enhance binding to hydrophobic enzyme active sites, such as cyclooxygenase (COX), similar to indomethacin () .
Variations in the Linker Chain
(a) Ethyl vs. Shorter/Longer Chains
The ethyl linker in the target compound balances flexibility and rigidity, allowing optimal positioning of the benzyl and indole groups. ’s 2-(2-methyl-1H-indol-3-yl)ethylamine replaces benzyl with a pyridinylmethyl group, introducing aromatic nitrogen. This modification could shift binding from amine receptors (e.g., adrenergic) to nicotinic acetylcholine receptors due to the pyridine ring’s basicity .
(b) Amide vs. Amine Linkages
’s N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide replaces the amine with an amide bond, significantly altering polarity and hydrogen-bonding capacity. Amides are less basic than amines, which may reduce interactions with cationic binding pockets but improve metabolic stability .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via reductive amination between 4-chlorobenzylamine and 2-(5-methoxyindol-3-yl)acetaldehyde, analogous to methods in and .
- Biological Activity : Chloro and methoxy groups may synergize to enhance binding to σ-1 or 5-HT2A receptors, as seen in related indole derivatives () .
Biological Activity
The compound (4-chlorobenzyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine is a derivative of indole, a structure known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is , with a structural representation highlighting the chlorobenzyl and methoxyindole moieties. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to (4-chlorobenzyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related series of compounds demonstrated IC50 values ranging from 2.32 to 6.51 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | MCF-7 | 2.32 |
| 4e | HepG2 | 3.13 |
| 4b | HepG2 | 6.51 |
The mechanism of action involves inducing cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to its anticancer effects, related indole derivatives have shown promising antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Compounds with similar structures were evaluated for their minimum inhibitory concentration (MIC), with some achieving MIC values as low as 5.2 µM, indicating effective inhibition of bacterial growth .
The biological activity of (4-chlorobenzyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the intrinsic pathway, increasing caspase activity.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
Case Studies
A notable study investigated the efficacy of a related compound in a preclinical model of breast cancer, where it significantly reduced tumor size compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
